(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one
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Overview
Description
(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one is a synthetic organic compound characterized by its complex structure, which includes a dichloro-trifluoromethylphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 1-methylindole-2-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts or specific reagents to facilitate the cyclization step can also be explored.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative applications.
Mechanism of Action
The mechanism of action of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, while the dichloro-trifluoromethylphenyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1H-indole-2-one
- (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-ethylindol-2-one
Uniqueness
The uniqueness of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O/c1-24-12-5-3-2-4-9(12)13(15(24)25)22-23-14-10(17)6-8(7-11(14)18)16(19,20)21/h2-7,23H,1H3/b22-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPRYGKLSWXGFR-LPYMAVHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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